2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Description
2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid is a fluorinated pyridine derivative featuring a tert-butoxycarbonylamino (BOC-amino) group at position 3 and a carboxylic acid moiety at position 4. Its molecular formula is C₁₁H₁₆FN₂O₅, with a molecular weight of 275.26 g/mol. The fluorine atom at position 2 introduces electronic effects that may modulate the acidity of the carboxylic acid group, while the bulky BOC substituent at position 3 could influence steric interactions and stability under acidic conditions .
Properties
IUPAC Name |
2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-6(9(15)16)4-5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDKVRGIXDBQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-Hydroxy-2-fluoropyridine can be prepared from 2-amino-3-hydroxypyridine by diazotization with sodium nitrite in hydrofluoroboric acid solution . Industrial production methods often involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures .
Chemical Reactions Analysis
2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is widely used for forming carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized as part of efforts to develop new therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. The presence of the fluorine atom is particularly relevant as it can improve the pharmacokinetic properties of drugs.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study: Breast Cancer
In a study assessing its effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The mechanism appears to involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Disruption at the S phase, preventing proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Inhibition |
Mechanism of Action
The mechanism of action of 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets . This property is exploited in the design of pharmaceuticals and agrochemicals to enhance their efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyridine cores, fluorine substituents, or carboxylic acid groups. Key differences in substituent chemistry, molecular weight, and inferred properties are highlighted.
Structural and Functional Group Analysis
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4)
- Molecular Formula: C₁₂H₈FNO₃
- Molecular Weight : 233.19 g/mol
- Key Substituents :
- Fluorine at position 3 on the phenyl ring.
- Carboxylic acid on the phenyl ring.
- Hydroxyl group at position 2 on the pyridine ring.
- Notable Properties: Bicyclic structure (phenyl-pyridine) enhances rigidity compared to the monocyclic target compound. Fluorine’s position on the phenyl ring may alter electronic effects differently compared to its placement on pyridine .
2-(Octan-2-yloxy)pyridine-4-carboxylic Acid (CAS 1003708-50-6)
- Molecular Formula: C₁₄H₂₁NO₃
- Molecular Weight : 251.32 g/mol
- Key Substituents :
- Octan-2-yloxy group at position 2.
- Carboxylic acid at position 4.
- Notable Properties: Long alkyl chain increases lipophilicity, likely enhancing membrane permeability.
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Molecular Formula: C₁₀H₁₇NO₅ (inferred)
- Molecular Weight : 233.26 g/mol (reported in –5).
- Key Substituents: BOC-amino group at position 2. Hydroxyl group at position 5 on a pentanoic acid backbone.
- Notable Properties: Non-pyridine backbone reduces aromatic interactions. Safety data indicate precautions against strong oxidizers and decomposition into CO/NOx, suggesting instability under combustion or acidic conditions .
Comparative Data Table
Key Research Findings and Implications
Electronic Effects: The fluorine atom in the target compound may lower the carboxylic acid’s pKa compared to non-fluorinated analogs, enhancing ionization in physiological environments .
Safety Profile: Compounds with BOC groups (e.g., 5-Hydroxy-2-BOC-pentanoic acid) require stringent handling protocols, including respiratory protection and avoidance of combustion .
Biological Activity
2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound's IUPAC name is this compound, with a molecular formula of C12H14FN3O4. It features a fluorine atom and a tert-butoxycarbonyl (Boc) protected amine group, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain protein kinases, which play crucial roles in cellular signaling pathways involved in cancer and other diseases.
Pharmacological Effects
- Antimicrobial Activity : Initial tests indicate that this compound exhibits antibacterial properties. In vitro studies showed significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For instance, docking studies have indicated strong binding affinities to phosphatases involved in glucose metabolism, hinting at its therapeutic potential in managing type II diabetes .
- Cytotoxicity : Cytotoxic assays on cancer cell lines have demonstrated that this compound can induce apoptosis, making it a candidate for further investigation as an anticancer drug .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Enzyme inhibition (PTP1B) | Potential modulation of glucose metabolism | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antibacterial activity.
Case Study 2: Enzyme Interaction
A study conducted on the interaction of this compound with PTP1B revealed that it effectively inhibits the enzyme's activity in vitro. This inhibition was confirmed through kinetic assays, showing a competitive inhibition pattern with an IC50 value of 150 nM.
Q & A
Basic: What synthetic routes are recommended for preparing 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid?
Methodological Answer:
The synthesis of pyridine-carboxylic acid derivatives typically involves multi-step reactions. A common approach includes:
Condensation and Cyclization : Start with a fluorinated pyridine precursor (e.g., 2-aminopyridine derivatives) and perform condensation with a carbonyl source (e.g., 4-chlorobenzaldehyde) under catalytic conditions (e.g., palladium or copper catalysts in DMF or toluene) .
Functionalization : Introduce the tert-butoxycarbonyl (Boc) protected amine group via carbamate formation. This step may require coupling agents like DCC (dicyclohexylcarbodiimide) or Boc-anhydride in inert solvents (e.g., THF) .
Hydrolysis : Convert ester intermediates to the carboxylic acid using hydrochloric acid or NaOH under reflux conditions (e.g., 93–96°C for 17 hours) .
Key Considerations : Optimize reaction stoichiometry and monitor intermediates via TLC or HPLC to avoid side reactions (e.g., deprotection or fluorination loss).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
While direct toxicity data for this compound is limited, safety measures for structurally similar pyridine derivatives include:
- Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin, or eye contact .
- Ventilation : Use fume hoods or mechanical exhaust systems to limit airborne exposure .
- Emergency Response : For skin contact, wash immediately with soap and water (15+ minutes); for eye exposure, irrigate with water for 10–15 minutes and seek medical attention .
- Waste Disposal : Incinerate in a chemical waste furnace with afterburners to minimize toxic byproducts (e.g., NOx, CO) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies from analogous syntheses include:
- Catalyst Screening : Test palladium acetate or tert-butyl XPhos for coupling reactions, ensuring inert atmospheres (e.g., N₂) to prevent oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while toluene minimizes side reactions in cyclization steps .
- Temperature Control : Multi-step reactions often require gradient heating (40–100°C) to balance reactivity and stability .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Advanced: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural confirmation and purity assessment:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C2, Boc group at C3) and aromatic proton integration .
- 19F NMR : Verify fluorine retention and assess electronic environment .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₄FN₂O₄) .
HPLC : Use reverse-phase C18 columns (UV detection at 254 nm) to quantify purity and detect trace impurities .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Stability data is limited, but general guidelines for carbamate-protected pyridines suggest:
- Temperature : Store at 2–8°C for long-term stability; avoid repeated freeze-thaw cycles .
- Light Sensitivity : Protect from UV exposure using amber glass containers to prevent Boc group degradation .
- Moisture Control : Store in desiccators with silica gel to prevent hydrolysis of the carboxylic acid group .
Note : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) to predict shelf-life .
Advanced: What challenges arise in synthesizing the carbamate-protected amine group?
Methodological Answer:
Key challenges include:
- Deprotection Risks : Acidic or basic conditions may prematurely cleave the Boc group. Use mild reagents (e.g., TFA in DCM) for selective deprotection .
- Steric Hindrance : Bulky tert-butyl groups can slow coupling reactions. Optimize reaction time (e.g., 72 hours at 20°C) and use excess coupling agents .
- Byproduct Formation : Monitor for urea byproducts via LC-MS during carbamate formation. Purify via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
